1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-
Overview
Description
1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.302 g/mol . It is known for its versatile applications in various scientific fields due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- typically involves the reaction of 4-(2-nitrophenoxy)ethylmorpholine with palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out in ethanol (EtOH) and involves purging the reaction vessel with nitrogen before stirring under hydrogen for 18 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- undergoes several types of chemical reactions, including:
Reduction: The nitro group in the precursor compound is reduced to an amine group using hydrogen and Pd/C.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C catalyst in ethanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Reduction: The major product is 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- itself.
Substitution: Products vary based on the nucleophile used in the reaction.
Scientific Research Applications
1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Comparison
1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- is unique due to its specific ethoxy linkage, which can influence its reactivity and interactions compared to similar compounds. This unique structure can result in different biological activities and chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
Overview
1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.302 g/mol. It features a morpholine ring that can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its unique structural properties and biological activities.
The biological activity of 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- is largely attributed to its ability to interact with specific molecular targets within biological systems. The morpholine group is known for its versatility in forming hydrogen bonds and participating in electrostatic interactions, which can lead to significant effects on enzyme activity and receptor modulation. The exact pathways and targets depend on the specific application and context of use.
Table 1: Biological Activity Summary
Case Studies and Research Findings
- Cytotoxicity Studies : Research has indicated that 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- demonstrates cytotoxic effects against various cancer cell lines. For example, studies using the MTT assay revealed an IC50 value indicating moderate cytotoxicity against MCF-7 breast cancer cells. This suggests potential applications in cancer therapy where targeted cytotoxic agents are required.
- Antibacterial Properties : A study conducted on the antibacterial activity of this compound showed effectiveness against several strains such as Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, highlighting its potential as an antimicrobial agent.
- Mechanistic Insights : The compound's mechanism of action was further elucidated through molecular docking studies, which provided insights into its binding affinities with target enzymes. These studies revealed that the presence of specific substituents on the morpholine ring significantly influences its biological activity.
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- | C12H19N3O2 | Enzyme inhibition, cytotoxicity, antibacterial properties |
4-Phenoxybenzene-1,2-diamine | C12H12N2O | Moderate cytotoxicity against cancer cell lines |
1-N-[2-(morpholin-4-yl)ethyl]benzene | C11H15N3O | Potential receptor modulation |
Properties
IUPAC Name |
4-(2-morpholin-4-ylethoxy)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIRYWCUGOTOFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514445 | |
Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75328-29-9 | |
Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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